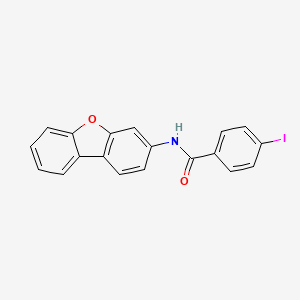

N-dibenzofuran-3-yl-4-iodobenzamide

Description

Properties

IUPAC Name |

N-dibenzofuran-3-yl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12INO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUAPZGYVIWQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzofuran-3-yl-4-iodobenzamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The benzofuran ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, oxidized or reduced forms of the compound, and coupled products with extended conjugation or functional groups .

Scientific Research Applications

N-dibenzofuran-3-yl-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Features of this compound and Analogs

Key Observations:

Halogenation : The iodine atom in this compound contributes to high molecular weight and polarizability, contrasting with chlorine in tofenamic acid or trifluoromethyl groups in diflufenican. Iodine’s large atomic radius may enhance hydrophobic interactions or serve as a radiolabeling site, akin to thyroxine’s iodine-dependent hormonal activity .

This could influence solubility, crystallinity, or receptor-binding affinity.

Biological Implications : While diflufenican’s trifluoromethyl group improves pesticidal activity via lipophilicity , the iodine in this compound may confer unique pharmacokinetic properties, such as prolonged half-life or thyroid hormone mimicry, as seen in iodinated diphenyl ethers like thyroxine .

Physicochemical and Pharmacokinetic Trends

- Metabolic Stability: The dibenzofuran system could resist oxidative metabolism more effectively than non-fused aromatic rings, similar to polycyclic structures in pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-dibenzofuran-3-yl-4-iodobenzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling dibenzofuran derivatives with iodobenzamide precursors. Key steps include:

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the iodobenzamide group .

- Optimization of solvents (e.g., dimethylformamide or tetrahydrofuran) and inert atmospheres (nitrogen/argon) to prevent side reactions .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Critical Parameters : Temperature control (often 80–120°C), stoichiometric ratios of reactants, and catalyst loading (e.g., 1–5 mol% Pd) .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., iodine’s distinctive isotopic signature) .

- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-I bonds (~500–600 cm⁻¹) .

- Validation : Cross-referencing spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR vs. MS) during structural elucidation?

- Troubleshooting Workflow :

Replicate Experiments : Confirm reproducibility of spectral results to rule out technical errors .

Hybrid Analysis : Combine multiple techniques (e.g., 2D NMR for connectivity vs. X-ray crystallography for absolute configuration) .

Isotopic Purity Checks : Verify iodine purity (e.g., natural abundance vs. isotopic enrichment) to explain MS discrepancies .

- Case Study : Inconsistent ¹³C NMR signals may arise from dynamic processes (e.g., rotational isomerism); variable-temperature NMR can resolve this .

Q. What mechanistic insights guide the design of this compound derivatives for pharmacological studies?

- Key Considerations :

- Electron-Withdrawing Effects : The iodine substituent enhances electrophilicity, influencing binding to biological targets (e.g., enzyme active sites) .

- Dibenzofuran Scaffold : Its planar aromatic structure promotes π-π stacking interactions with proteins or nucleic acids .

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., Br, Cl) to compare potency .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with targets like kinase enzymes .

Q. How can researchers optimize the stability of this compound in biological assays?

- Strategies :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle encapsulation .

- Light Sensitivity : Store compounds in amber vials to prevent iodine-mediated photodegradation .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to simulate shelf-life conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.